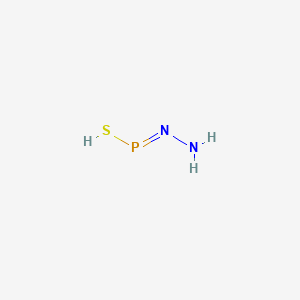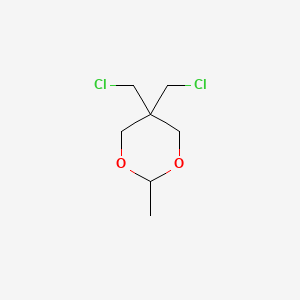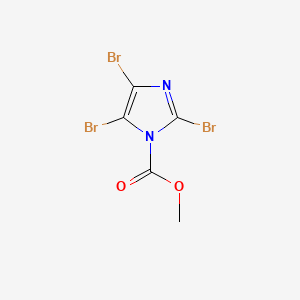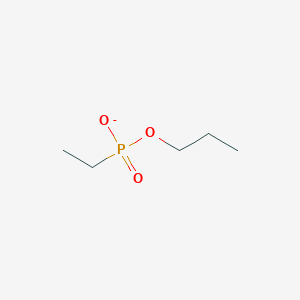
Thiophosphorosohydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophosphorosohydrazine is a chemical compound that contains phosphorus, sulfur, nitrogen, and hydrogen atoms. It is known for its unique chemical properties and potential applications in various fields such as chemistry, biology, and industry. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thiophosphorosohydrazine can be synthesized through several methods. One common approach involves the reaction of hydrazine with thiophosphoryl chloride under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran and is carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents but with optimized conditions for higher yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions: Thiophosphorosohydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form thiophosphoric acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: this compound can participate in substitution reactions where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens or alkylating agents.
Major Products: The major products formed from these reactions include thiophosphoric acid derivatives, phosphine derivatives, and various substituted this compound compounds.
Aplicaciones Científicas De Investigación
Thiophosphorosohydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other phosphorus-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which thiophosphorosohydrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparación Con Compuestos Similares
Thiophosphoryl Chloride: Used as a reagent in the synthesis of thiophosphorosohydrazine.
Phosphine Derivatives: Share similar reactivity and applications in chemistry and industry.
Thiophosphoric Acid Derivatives: Formed through oxidation reactions of this compound.
Uniqueness: this compound is unique due to its ability to participate in a wide range of chemical reactions and its potential applications in diverse fields. Its structure allows for versatile modifications, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
14840-65-4 |
|---|---|
Fórmula molecular |
H3N2PS |
Peso molecular |
94.08 g/mol |
Nombre IUPAC |
hydrazinylidenephosphinothious acid |
InChI |
InChI=1S/H3N2PS/c1-2-3-4/h1H2,(H,2,4) |
Clave InChI |
AIMBVUVCKXEMNW-UHFFFAOYSA-N |
SMILES canónico |
NN=PS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Oxatricyclo[4.3.1.02,4]decane](/img/structure/B14718941.png)


![[4-(4-Acetyloxy-3-methylphenyl)sulfonyl-2-methylphenyl] acetate](/img/structure/B14718961.png)





![3,7-Dithiatricyclo[3.3.2.01,5]decane](/img/structure/B14718983.png)


![N'-(4-ethoxyphenyl)-N-[(4-methoxyphenyl)methylideneamino]pyridine-2-carboximidamide](/img/structure/B14718992.png)

